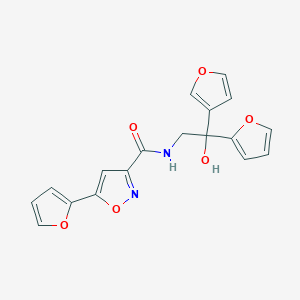

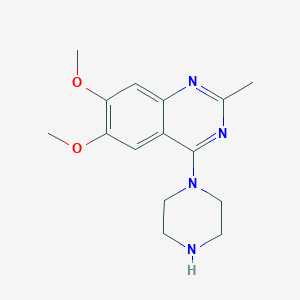

5-(furan-2-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)isoxazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of furanyl derivatives has been explored in the context of antileukemic activities. In one study, the reaction of silylated 4-(3,3-dimethyl-1-triazeno)imidazole-5-carboxamide (DTIC) and 3-(3,3-dimethyl-1-triazeno)pyrazole-4-carboxamide (DTPC) with 2-chlorotetrahydrofuran resulted in the formation of a single tetrahydrofuran-2-yl derivative. This process highlights the potential for creating furanyl compounds that could be further modified or tested for biological activity . Another research effort focused on the synthesis of N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides, which were obtained through intramolecular cyclization of substituted 4-aryl-2-[2-(furan-2-ylcarbonyl)hydrazinylidene]-4-oxobutanoic acids in propionic anhydride . These methods provide a foundation for the synthesis of complex furanyl compounds, such as 5-(furan-2-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)isoxazole-3-carboxamide.

Molecular Structure Analysis

The molecular structures of the synthesized furanyl derivatives were confirmed using various analytical techniques. For the tetrahydrofuran-2-yl derivatives, 1H NMR and UV data were used to determine the positional isomers . Similarly, the structure of the N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides was confirmed by 1H NMR spectroscopy, IR spectrometry, and elemental analysis . These techniques are crucial for verifying the molecular structure of complex molecules and ensuring the correct synthesis of the desired compounds.

Chemical Reactions Analysis

The chemical behavior of furanyl derivatives under different conditions has been studied. For instance, the recyclization of N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides under the action of methanol was investigated, leading to the formation of new methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates . This demonstrates the reactivity of furanyl compounds and their potential to undergo transformation into other useful chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of furanyl derivatives are influenced by their molecular structure. The antileukemic activity of the synthesized furanyl and pyranyl derivatives was tested in vivo using the L-1210 leukemia model, and the results were compared with those of the corresponding ribosyl derivatives . Additionally, the analgesic activity of some of the synthesized compounds was evaluated using the "hot plate" method on mice, indicating potential therapeutic applications . These studies provide insight into the biological properties of furanyl compounds and their potential use in medical treatments.

Wissenschaftliche Forschungsanwendungen

Antiprotozoal Activities

The chemical compound 5-(furan-2-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)isoxazole-3-carboxamide and its analogues have been explored for their antiprotozoal activities. Studies have shown that derivatives of this compound exhibit significant activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential applications in the treatment of diseases such as sleeping sickness and malaria. The derivatives were found to possess cytotoxic indices considerably higher than that of furamidine, indicating their selectivity and efficacy against these protozoal infections (Patrick et al., 2007).

Synthesis and Chemical Reactivity

Research into the synthesis and reactivity of furan derivatives, including those structurally related to the compound , highlights the broad interest in exploiting furan's chemical properties for creating novel compounds. These studies provide insights into methodologies for synthesizing and manipulating furan-containing molecules, which could include derivatives of 5-(furan-2-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)isoxazole-3-carboxamide. Techniques such as condensation, bromination, and reactions with hydroxylamine or hydrazine hydrate have been employed to create various furan derivatives with potential biological activities (Sasaki & Yoshioka, 1971).

Energetic Material Applications

Compounds based on furazan, a moiety similar to furan, have been synthesized for applications as insensitive energetic materials. This research area explores the synthesis of derivatives that combine furazan with other heterocyclic rings to create compounds with high detonation performance and insensitivity towards impact and friction. Such studies indicate the potential of furan and its derivatives, including 5-(furan-2-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)isoxazole-3-carboxamide, in the development of new materials for safe and efficient energy release (Yu et al., 2017).

Analytical Applications in Food Science

Furan derivatives have also found applications in analytical chemistry, particularly in the analysis of food products. For example, methods have been developed for the high-performance liquid chromatographic determination of compounds such as hydroxymethylfurfural and related furan derivatives in honey. This showcases the relevance of furan derivatives in the development of analytical methods for food quality and safety assessment (Nozal et al., 2001).

Eigenschaften

IUPAC Name |

5-(furan-2-yl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O6/c21-17(13-9-15(26-20-13)14-3-1-6-24-14)19-11-18(22,12-5-8-23-10-12)16-4-2-7-25-16/h1-10,22H,11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWCHWSMMTLBAMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NO2)C(=O)NCC(C3=COC=C3)(C4=CC=CO4)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(furan-2-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)isoxazole-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2545545.png)

![N-Methyltricyclo[4.3.1.13,8]undecan-4-amine;hydrochloride](/img/structure/B2545550.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2545552.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea](/img/structure/B2545555.png)

![4-[(Pyrido[3,4-d]pyrimidin-4-ylamino)methyl]-6,7-dihydro-5H-1-benzofuran-4-ol](/img/structure/B2545556.png)

![5-(1-Quinolin-4-ylpiperidin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2545558.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2545563.png)

![N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-(2,6-dichlorophenyl)acetamide](/img/structure/B2545566.png)

![[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2545567.png)